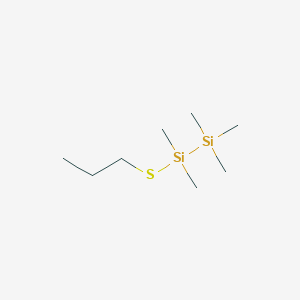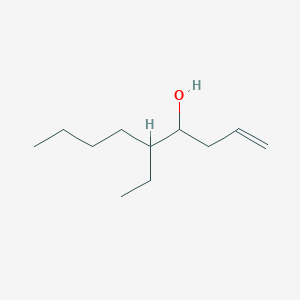
5-Ethylnon-1-EN-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethylnon-1-EN-4-OL is an organic compound that belongs to the class of alcohols It features a nonene backbone with an ethyl group attached to the fifth carbon and a hydroxyl group on the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylnon-1-EN-4-OL can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of a Grignard reagent with an appropriate aldehyde or ketone.
Hydroboration-Oxidation: Another method involves the hydroboration of 5-ethyl-1-nonene followed by oxidation to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethylnon-1-EN-4-OL undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Applications De Recherche Scientifique
5-Ethylnon-1-EN-4-OL has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Ethylnon-1-EN-4-OL involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The presence of the ethyl group and the nonene backbone also affects its chemical behavior and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylnon-1-EN-4-OL: Similar structure but with a methyl group instead of an ethyl group.
5-Propylhept-1-EN-4-OL: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
5-Ethylnon-1-EN-4-OL is unique due to the specific positioning of the ethyl group and the hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
77383-05-2 |
|---|---|
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
5-ethylnon-1-en-4-ol |
InChI |
InChI=1S/C11H22O/c1-4-7-9-10(6-3)11(12)8-5-2/h5,10-12H,2,4,6-9H2,1,3H3 |
Clé InChI |
VIZDGBNNPXAKDC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)
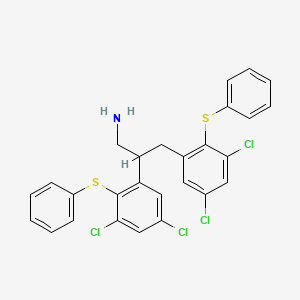
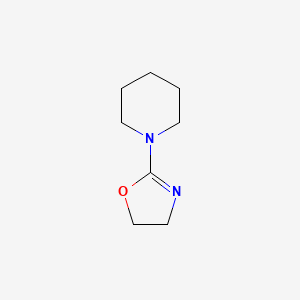
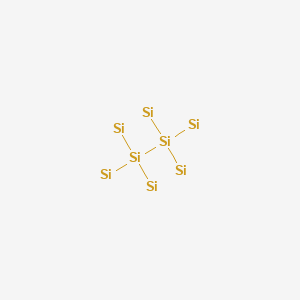
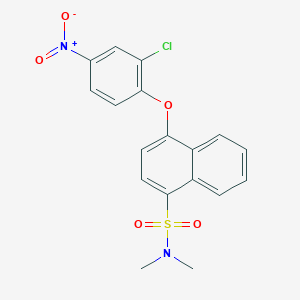
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]propyl]isoindole-1,3-dione](/img/structure/B14430277.png)
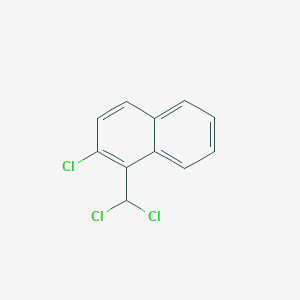
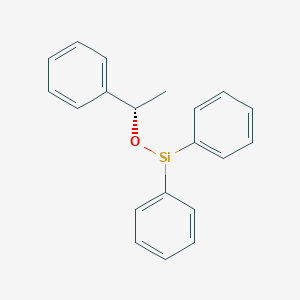

![7-Methyl-5-oxo-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-8-carboxylic acid](/img/structure/B14430296.png)
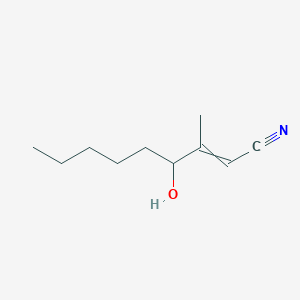
stannane](/img/structure/B14430314.png)
![Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14430324.png)
